3-(Trifluoromethyl)picolinonitrile
Overview
Description
3-(Trifluoromethyl)picolinonitrile: is an organic compound with the molecular formula C7H3F3N2 . It is a derivative of picolinonitrile, where a trifluoromethyl group is attached to the third position of the pyridine ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)picolinonitrile typically involves the introduction of a trifluoromethyl group to the picolinonitrile structure. One common method is the reaction of 3-chloropicolinonitrile with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or lithium diisopropylamide in solvents like tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitrile derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
3-(Trifluoromethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and stability.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)pyridine-2-carbonitrile
- 2-Cyano-3-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)-2-picolinonitrile
Comparison: 3-(Trifluoromethyl)picolinonitrile is unique due to the position of the trifluoromethyl group on the pyridine ring. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it often exhibits higher stability and enhanced biological properties, making it a valuable compound in various applications .
Biological Activity
3-(Trifluoromethyl)picolinonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
This compound contains a pyridine ring with a trifluoromethyl group and a nitrile functional group. The presence of these groups significantly influences its chemical reactivity and biological properties.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Pyridine ring, trifluoromethyl, nitrile | High lipophilicity, potential for diverse biological interactions |
5-Nitro-3-(trifluoromethyl)picolinonitrile | Nitro group addition | Potential antimicrobial and anticancer properties |
5-Chloro-3-(trifluoromethyl)picolinonitrile | Chlorine substitution | Enhanced reactivity for pest management |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it can inhibit certain pathways involved in cell growth and proliferation.
- Bioreduction : The trifluoromethyl group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to various biological effects.
- Disruption of Metabolic Pathways : Similar compounds have shown the ability to disrupt metabolic pathways in target organisms, which is particularly relevant in agricultural applications.
Biological Activity Studies
Research has indicated various biological activities associated with derivatives of this compound:
- Antimicrobial Properties : Studies suggest that derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, 5-nitro-3-(trifluoromethyl)picolinonitrile has been identified as having potential antifungal and anticancer properties due to its ability to disrupt cellular processes .
- Pest Management : Compounds like 5-chloro-3-(trifluoromethyl)picolinonitrile have been studied for their efficacy as pesticides, showing interactions that disrupt metabolic pathways in pests .
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Research : In a study focusing on cancer treatment, derivatives were synthesized and tested for their ability to inhibit the PI3K/AKT/mTOR pathway, which is often aberrantly activated in cancers. Certain derivatives demonstrated promising antitumor efficacy in vivo .
- Agricultural Applications : Research into 5-chloro-3-(trifluoromethyl)picolinonitrile revealed its effectiveness in pest control by disrupting metabolic functions in target organisms. This compound's high reactivity and stability make it suitable for agricultural applications .
Properties
IUPAC Name |
3-(trifluoromethyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)5-2-1-3-12-6(5)4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEFTHKSTLWCEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624735 | |
Record name | 3-(Trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406933-21-9 | |
Record name | 3-(Trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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